Etazolate hydrochloride
CAS No.: 35838-58-5
Cat. No.: VC0004155
Molecular Formula: C14H20ClN5O2
Molecular Weight: 325.79 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35838-58-5 |
---|---|
Molecular Formula | C14H20ClN5O2 |
Molecular Weight | 325.79 g/mol |
IUPAC Name | ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H |
Standard InChI Key | GQJUGJHJUZSJLZ-UHFFFAOYSA-N |
SMILES | CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl |
Canonical SMILES | CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl |
Chemical and Pharmacological Profile of Etazolate Hydrochloride
Structural Characteristics
Etazolate hydrochloride (C<sub>14</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub>·ClH) is an achiral small molecule with a molecular weight of 325.794 g/mol. Its structure comprises a pyrazolopyridine core modified with ethyl ester and isopropylidene hydrazine functional groups (Table 1) .
Table 1: Chemical Properties of Etazolate Hydrochloride
Property | Value |
---|---|
Molecular Formula | C<sub>14</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub>·ClH |
Molecular Weight | 325.794 g/mol |
SMILES | Cl.CCOC(=O)C1=CN=C2N(CC)N=CC2=C1NN=C(C)C |
InChI Key | GQJUGJHJUZSJLZ-UHFFFAOYSA-N |
Pharmacological Targets
Etazolate exhibits a unique polypharmacology profile:
-
GABA<sub>A</sub> Receptor Modulation: Potentiates GABAergic signaling by enhancing chloride ion influx, promoting neuronal hyperpolarization .
-
PDE4 Inhibition: Elevates cyclic adenosine monophosphate (cAMP) levels, which may improve synaptic plasticity and memory .
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α-Secretase Activation: Increases non-amyloidogenic APP processing, reducing β-amyloid (Aβ) formation and releasing neurotrophic sAPPα .
Table 2: Key Pharmacodynamic Targets
Target | Mechanism | IC<sub>50</sub>/EC<sub>50</sub> |
---|---|---|
GABA<sub>A</sub> Receptor | Positive allosteric modulation | 20 nM–2 µM (neuroprotection) |
PDE4 | Competitive inhibition | 0.501 µM |
Mechanisms of Action: Bridging Symptomatic and Disease-Modifying Effects
Synergistic α-Secretase Activation
By stimulating α-secretase activity, etazolate shifts APP processing toward the non-amyloidogenic pathway, increasing sAPPα production by 2.5-fold in guinea pig models . Immunoneutralization of sAPPα abolishes etazolate’s neuroprotective effects, underscoring its critical role . This dual action—reducing Aβ accumulation while enhancing sAPPα—positions etazolate as both a symptomatic and disease-modifying agent.
Preclinical Evidence: Efficacy in Neurodegeneration Models
In Vitro Neuroprotection
In rat cortical neurons, etazolate (20 nM–2 µM) dose-dependently rescues cells from Aβ<sub>1–42</sub>-induced apoptosis, with maximal efficacy at 1 µM . Co-treatment with the α-secretase inhibitor TAPI-0 nullifies this protection, validating the mechanism.
In Vivo Cognitive Benefits
Guinea pigs treated with etazolate (10 mg/kg, oral) exhibit increased hippocampal sAPPα levels and improved performance in Morris water maze tests, suggesting enhanced spatial memory . These effects correlate with reduced Aβ plaque density in cortical regions.
Clinical Development: Phase II Trials in Alzheimer’s Disease
Parameter | Etazolate 40 mg | Etazolate 80 mg | Placebo |
---|---|---|---|
Early Withdrawals | 8% | 15% | 5% |
CNS-Related AEs | Dizziness (12%) | Somnolence (18%) | 6% |
ADCS-ADL Change* | +1.2 | +1.8 | -0.4 |
*ADCS-ADL: Alzheimer’s Disease Cooperative Study–Activities of Daily Living .
While the study was underpowered for efficacy, etazolate 80 mg showed a trend toward improved daily functioning (ADCS-ADL). No significant differences emerged in cognitive endpoints (ADAS-Cog) or global assessments (CIBIC-Plus) .
Pharmacokinetics and Drug Interactions
Metabolic Pathways
Etazolate is primarily metabolized by CYP3A4 and CYP2C9 isozymes, with an IC<sub>50</sub> of 12.59 µM for CYP2D6 inhibition . Its pharmacokinetic profile remains incompletely characterized, with absorption, half-life, and clearance data pending further studies .
Drug-Drug Interactions
As a moderate CYP2D6 inhibitor, etazolate may elevate plasma levels of substrates like metoprolol or desipramine. Dose adjustments are recommended when co-administered with CYP3A4 inducers (e.g., rifampin) .
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